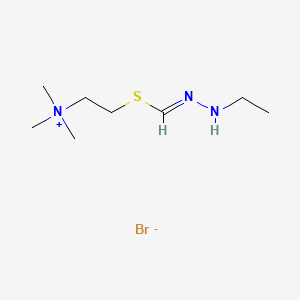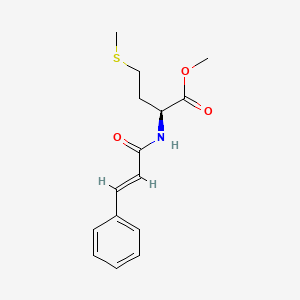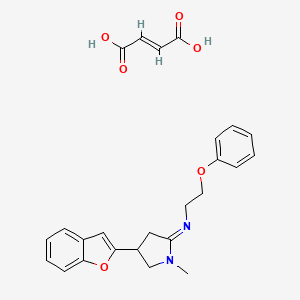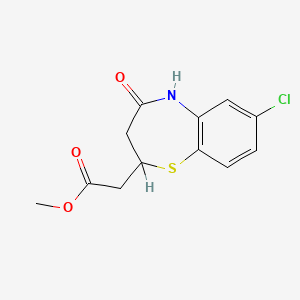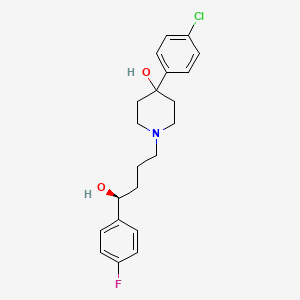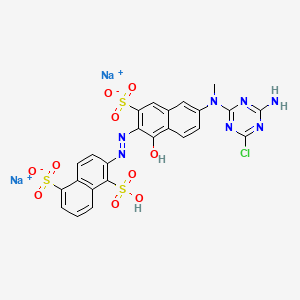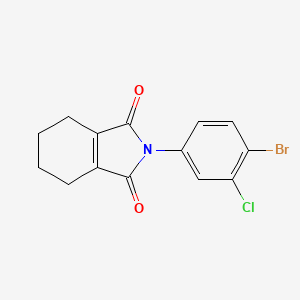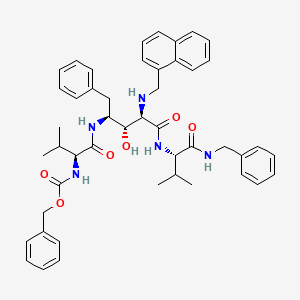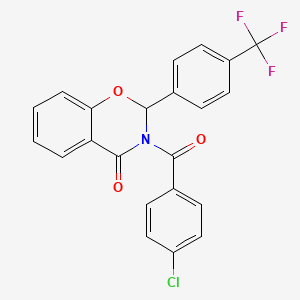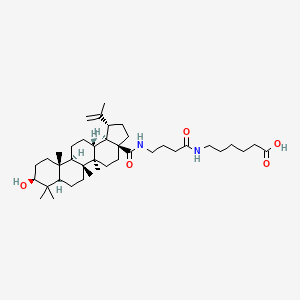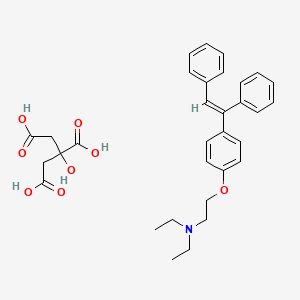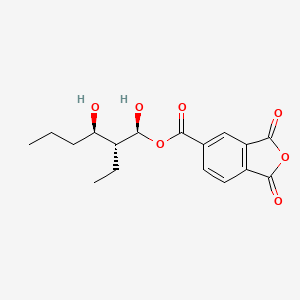
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol is a complex organic compound It is characterized by the presence of an isobenzofuran ring system and a monoester linkage with 2-ethyl-1,3-hexanediol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol typically involves esterification reactions. One common method involves the reaction of 5-Isobenzofurancarboxylic acid with 2-ethyl-1,3-hexanediol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and resins due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,1-methylenebis4-isocyanatobenzene
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5’- [1,1’-biphenyl]-4,4’-diyl ester
Uniqueness
The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol lies in its specific ester linkage with 2-ethyl-1,3-hexanediol. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
71550-38-4 |
|---|---|
Formule moléculaire |
C17H20O7 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
[(1S,2R,3R)-2-ethyl-1,3-dihydroxyhexyl] 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O7/c1-3-5-13(18)10(4-2)15(20)23-14(19)9-6-7-11-12(8-9)17(22)24-16(11)21/h6-8,10,13,15,18,20H,3-5H2,1-2H3/t10-,13-,15+/m1/s1 |
Clé InChI |
VIQQIGYPXFBCKB-YVLXSGLVSA-N |
SMILES isomérique |
CCC[C@H]([C@@H](CC)[C@@H](O)OC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)O |
SMILES canonique |
CCCC(C(CC)C(O)OC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


